methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H15ClFNO5S and its molecular weight is 411.83. The purity is usually 95%.
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Scientific Research Applications
Potential Biological Activities
Benzothiazine derivatives have been synthesized and evaluated for their biological activities. A study on novel biologically active benzothiazine derivatives highlighted their potential as antibacterial and antioxidant agents. These compounds were synthesized using ultrasonic mediated reactions, showcasing their innovative approaches in drug discovery and the potential therapeutic applications of benzothiazine derivatives (Zia-ur-Rehman et al., 2009).
Chemical Synthesis and Reactivity
Research on benzothiazines also delves into their synthesis and reactivity. For instance, studies have explored the synthesis of benzothiazine compounds through various chemical reactions, providing a foundation for developing new compounds with potentially enhanced properties. The reactivity of these compounds under different conditions can lead to the discovery of new materials or drugs (Scrowston & Shaw, 1976).
Structural Analysis and Characterization
Crystallographic studies have been conducted to understand the molecular structure of benzothiazine derivatives, aiding in the rational design of new compounds with desired properties. These studies contribute to the field of structural chemistry by providing detailed insights into the molecular arrangements and interactions that govern the properties of these compounds (Siddiqui et al., 2008).
Anticancer Potential
The anticancer activity of benzothiazine derivatives has been evaluated, with some compounds showing promising results against various cancer cell lines. This highlights the potential of benzothiazine derivatives in the development of new anticancer therapies (Havrylyuk et al., 2010).
Properties
IUPAC Name |
methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S/c1-10-6-13(15(25-2)8-12(10)19)21-9-17(18(22)26-3)27(23,24)16-5-4-11(20)7-14(16)21/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIMZGTYIHVLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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